molecular formula C20H16Cl2N2O2 B11054245 2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 17123-20-5

2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B11054245
CAS No.: 17123-20-5
M. Wt: 387.3 g/mol
InChI Key: FDVKWCMDMYJTNE-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two 4-methylphenylamino groups attached to the cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

The synthesis of 2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:

Properties

CAS No.

17123-20-5

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

2,5-dichloro-3,6-bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H16Cl2N2O2/c1-11-3-7-13(8-4-11)23-17-15(21)20(26)18(16(22)19(17)25)24-14-9-5-12(2)6-10-14/h3-10,23-24H,1-2H3

InChI Key

FDVKWCMDMYJTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C)Cl

Origin of Product

United States

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